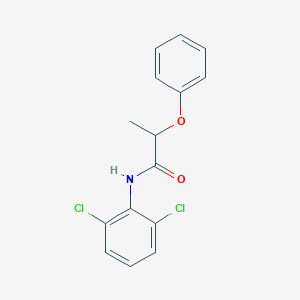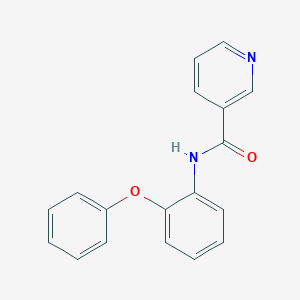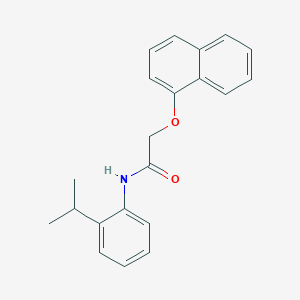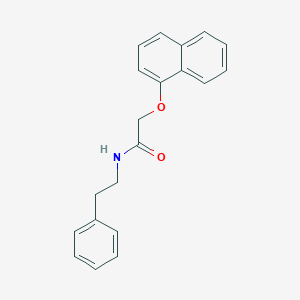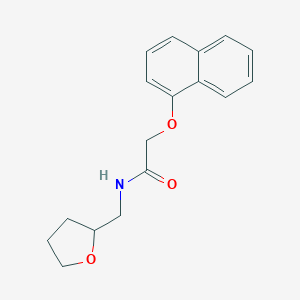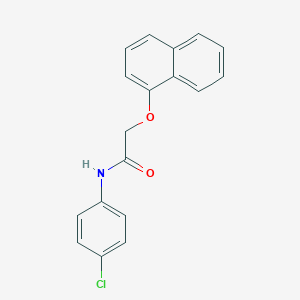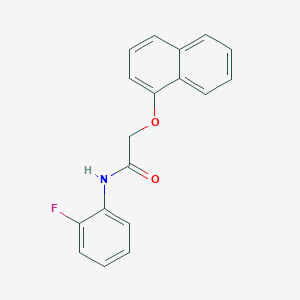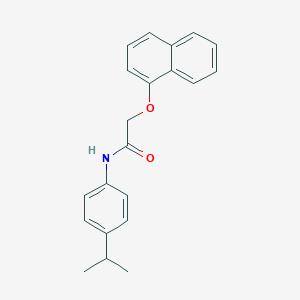
5-chloro-2-methoxy-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-N-(4-methylphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMPB belongs to the class of benzamide derivatives and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide is not fully understood. However, it has been proposed that 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide exerts its biological effects by modulating the activity of certain enzymes and receptors. For instance, 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(4-methylphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in the inflammatory response. Moreover, 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide is its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties, which make it a potential candidate for the treatment of a range of disorders. Moreover, 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide has been shown to be relatively safe and well-tolerated in animal studies.
However, there are also some limitations associated with the use of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide in lab experiments. For instance, the exact mechanism of action of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, the synthesis of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide is relatively complex and requires the use of hazardous reagents such as DCC, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide. One of the potential areas of research is the optimization of its therapeutic potential. This can be achieved by elucidating the exact mechanism of action of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide and identifying its molecular targets. Moreover, further studies are needed to determine the safety and efficacy of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide in human trials.
Another potential area of research is the development of novel analogs of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide with improved pharmacological properties. This can be achieved by modifying the chemical structure of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide and testing its biological activity in vitro and in vivo.
Conclusion:
In conclusion, 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties, which make it a potential candidate for the treatment of a range of disorders. Further research is needed to elucidate the exact mechanism of action of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After completion of the reaction, the product is purified by column chromatography to obtain pure 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Moreover, 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide has been shown to possess neuroprotective properties and can be used for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-6-12(7-4-10)17-15(18)13-9-11(16)5-8-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
BSPBDTZZKFPGLW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



